molecular formula C15H18N4O7 B13404353 [3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate

[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B13404353
M. Wt: 366.33 g/mol
InChI Key: KWUWYLFGHOSANL-UHFFFAOYSA-N
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Description

[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate: is a protected imidazole derivative. It is a compound with significant potential in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate typically involves the protection of the hydroxyl groups on the ribofuranosyl moiety with acetyl groupsThe reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The acetate groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Acetyl groups can be replaced using reagents like sodium methoxide in methanol.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

Chemistry: : The compound is used as a protected nucleoside in the synthesis of nucleic acid analogs. Biology : It serves as a building block in the study of nucleic acid interactions and enzyme mechanisms. Medicine Industry : It can be used in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate involves its interaction with nucleic acids and enzymes. The compound can be incorporated into nucleic acid chains, affecting their stability and function. It may also inhibit specific enzymes by mimicking natural substrates, thereby interfering with biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carbonitrile
  • Protected nucleosides with different protecting groups

Uniqueness

  • The presence of both amino and cyano groups on the imidazole ring provides unique reactivity and potential for diverse chemical modifications.
  • The specific arrangement of acetyl groups offers distinct protection and deprotection strategies compared to other nucleoside analogs.

Properties

Molecular Formula

C15H18N4O7

Molecular Weight

366.33 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H18N4O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-16)14(19)17/h6,11-13,15H,5,17H2,1-3H3

InChI Key

KWUWYLFGHOSANL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C

Origin of Product

United States

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